molecular formula C25H23BBrO3P B570649 MitoB

MitoB

Cat. No.: B570649
M. Wt: 493.1 g/mol
InChI Key: MFIBJDFSRFHSFI-UHFFFAOYSA-N
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Description

MitoB (3-boronobenzyl)triphenylphosphonium bromide is a mitochondria-targeted ratiometric probe designed to measure hydrogen peroxide (H₂O₂) levels in vivo . This conversion is approximately ten million times slower than endogenous H₂O₂ scavenging by mitochondrial peroxidases, ensuring minimal perturbation to physiological H₂O₂ levels . The MitoP/MitoB ratio, quantified via liquid chromatography-mass spectrometry (LC-MS/MS), reflects mitochondrial H₂O₂ concentrations over the exposure period . This compound has been validated in diverse models, including Drosophila, mice, and fish, making it a versatile tool for studying oxidative stress in ecological and biomedical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoB involves the conjugation of a triphenylphosphonium (TPP) cation to a 3-hydroxybenzyl moiety. The TPP group facilitates the accumulation of this compound within mitochondria due to its lipophilic nature and positive charge. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of this compound is MitoP, which serves as an exomarker for hydrogen peroxide levels within mitochondria .

Scientific Research Applications

Ecological Studies

MitoB has been utilized to assess oxidative stress in ecological contexts. A notable study involved using this compound to measure H₂O₂ levels in brown trout (Salmo trutta). The findings indicated that H₂O₂ levels varied significantly between different tissues, enabling researchers to explore the role of ROS in life history trade-offs among aquatic organisms. The flexibility of the this compound method allows for varying exposure times and concentrations, making it suitable for diverse ecological research settings .

Mitochondrial Function Assessment

This compound has been instrumental in studying mitochondrial function and dynamics. By measuring H₂O₂ production within mitochondria, researchers can infer mitochondrial efficiency and health. For example, studies have shown that the accumulation of "old-mitochondria," which produce less ATP and more ROS, can be monitored using this compound . This application is crucial for understanding aging processes and age-related diseases.

Biomedical Research

In biomedical contexts, this compound is used to investigate the role of mitochondrial ROS in various diseases such as cancer, neurodegeneration, and cardiovascular conditions. The ability to measure H₂O₂ levels in real-time within living cells allows for a better understanding of disease mechanisms and potential therapeutic targets. For instance, research has demonstrated that this compound can help elucidate the signaling pathways affected by oxidative stress in cancer cells .

Case Studies

StudyOrganismKey FindingsApplication
Cochemé et al. (2012)DrosophilaEstablished baseline H₂O₂ levels in mitochondriaModel organism for oxidative stress research
Research on Brown Trout (2017)Salmo truttaVariability of H₂O₂ levels across tissues; ecological implicationsEcological studies on oxidative stress
Cardiovascular Disease Research (2022)VariousInvestigated mitochondrial dysfunction linked to ROS productionPotential therapeutic insights into heart disease

Mechanism of Action

MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

MitoB vs. MitoPY1

MitoPY1 is a fluorescent probe that detects mitochondrial H₂O₂ via oxidative deboronation to MitoPY1ox, which emits strong fluorescence .

  • Advantages of MitoPY1 :
    • Real-time fluorescence imaging enables spatial and temporal resolution in cultured cells .
  • Limitations vs. This compound: Fluorescence intensity depends on probe concentration and environmental factors (e.g., pH, autofluorescence), reducing quantitative reliability . Limited utility in opaque tissues or whole organisms compared to this compound’s LC-MS/MS-based detection .

This compound vs. o-MitoPhB(OH)₂

o-MitoPhB(OH)₂, an isomer of this compound, reacts with both H₂O₂ and peroxynitrite (ONOO⁻), producing distinct products detectable via LC-MS/MS .

  • Advantages of o-MitoPhB(OH)₂: Discriminates between H₂O₂ and ONOO⁻, useful in pathological conditions involving peroxynitrite .
  • Limitations vs. This compound: Requires custom synthesis, whereas this compound is commercially available . Limited validation in ecological studies compared to this compound’s broad application across species .

This compound vs. DHE (Dihydroethidium)

Dihydroethidium (DHE) is a fluorescent probe for superoxide (O₂⁻), forming the fluorescent product 2-hydroxyethidium.

  • Advantages of DHE :
    • Cost-effective and widely used for superoxide detection .
  • Limitations vs. This compound: Lacks mitochondrial specificity and cannot distinguish between ROS types . Fluorescence signals are confounded by non-specific oxidation and cellular heterogeneity .

This compound vs. Amplex Red

Amplex Red detects extracellular H₂O₂ via horseradish peroxidase (HRP)-catalyzed conversion to resorufin.

  • Advantages of Amplex Red :
    • High sensitivity for extracellular H₂O₂ .
  • Limitations vs. This compound: Cannot measure intracellular or mitochondrial H₂O₂ . Requires HRP, limiting its use in vivo .

Key Advantages of this compound

Mitochondrial Specificity : The TPP cation ensures >90% accumulation in mitochondria, enabling precise measurement of matrix H₂O₂ .

Ratiometric Quantification : The MitoP/MitoB ratio corrects for variations in probe uptake, extraction efficiency, and tissue heterogeneity .

Minimal Perturbation: Slow reaction kinetics avoid interference with endogenous H₂O₂ signaling or scavenging .

Longitudinal Measurement : this compound persists in tissues for up to 72 hours, enabling studies over days .

Limitations of this compound

Technical Complexity : Requires LC-MS/MS instrumentation and deuterated internal standards (d15this compound/d15MitoP) for quantification .

Cross-Reactivity : May react with peroxynitrite under pathological conditions, though this is rare in healthy tissues .

Tissue Heterogeneity : MitoP/MitoB ratios vary between tissues (e.g., liver vs. muscle) due to differences in mitochondrial density and ROS production .

Comparative Data Table

Compound Target ROS Detection Method Mitochondrial Specificity Quantitative Reliability Applications
This compound H₂O₂ LC-MS/MS (MitoP/MitoB ratio) Yes High (ratiometric) In vivo studies, multiple species
MitoPY1 H₂O₂ Fluorescence Yes Moderate (concentration-dependent) Cultured cells
o-MitoPhB(OH)₂ H₂O₂/ONOO⁻ LC-MS/MS Yes High Pathological models
DHE O₂⁻ Fluorescence No Low General ROS screening
Amplex Red H₂O₂ Fluorescence (HRP-dependent) No High (extracellular only) Extracellular assays

Research Findings

  • Metabolic Rate : In brown trout, higher metabolic rates correlated with lower MitoP/MitoB ratios, suggesting efficient ROS scavenging in active individuals .
  • Tissue-Specific ROS : White muscle showed 3.6-fold higher MitoP/MitoB ratios than liver in fish, reflecting tissue-specific mitochondrial activity .

Biological Activity

MitoB (Mitochondrial-targeted B) is a compound designed to selectively target mitochondria and measure reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2H_2O_2), within living cells. It is a derivative of triphenylphosphonium (TPP) and serves as a redox-sensitive probe that can provide insights into mitochondrial function and oxidative stress in various biological contexts.

This compound operates by undergoing oxidation to form MitoP (Mitochondrial-targeted P), which allows for the quantification of H2O2H_2O_2 levels based on the MitoP/MitoB ratio. This process is particularly important in assessing mitochondrial health and function, as elevated levels of ROS are often associated with cellular damage and various diseases.

Key Findings on this compound Activity

  • Uptake and Localization : this compound rapidly accumulates in mitochondria, with studies showing a steady-state uptake of approximately 15 pmol per million Jurkat cells. The presence of FCCP, a mitochondrial uncoupler, reduced this uptake by about 40%, indicating that the majority of this compound is localized within the mitochondria rather than the cytosol .
  • Oxidation and Measurement : The conversion of this compound to MitoP has been demonstrated in various models, including Drosophila and mice, where the MitoP/MitoB ratio increased in response to H2O2H_2O_2 production during aerobic metabolism. This conversion was negligible in anaerobic conditions, confirming that this compound's oxidation is directly linked to mitochondrial activity .
  • Ecological Applications : The this compound method has been adapted for ecological studies, allowing researchers to measure H2O2H_2O_2 levels in living organisms over extended periods. For example, studies on brown trout have shown consistent H2O2H_2O_2 levels across different tissues, demonstrating the method's versatility in various biological contexts .

Table 1: Summary of this compound Uptake and Conversion Studies

Study ModelUptake MeasurementConversion to MitoPNotes
Jurkat Cells15 pmol/million cellsYesFCCP reduced uptake by ~40%
DrosophilaIncreased over 12 hoursYesOnly converted under aerobic conditions
Brown TroutConsistent across tissuesYesEffective for ecological oxidative stress studies

Table 2: Comparative Analysis of ROS Measurement Techniques

TechniqueSensitivitySpecificityDuration
This compound MethodHighSpecific to H2O2H_2O_2Hours to days
Traditional FluorometryModerateGeneral ROSMinutes
ChemiluminescenceHighSpecific to certain ROSSeconds to minutes

Case Study 1: Drosophila Model

In a study using Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over time. The results indicated that aerobic metabolism significantly increased the ratio, correlating with H2O2H_2O_2 production. In contrast, flies maintained in an anaerobic environment showed no change in this ratio, demonstrating the specificity of this compound for measuring mitochondrial ROS under physiological conditions .

Case Study 2: Brown Trout

The application of the this compound method was extended to brown trout, where it was used to assess oxidative stress related to metabolic rates. Fish were injected with this compound, and subsequent analysis revealed stable H2O2H_2O_2 levels across different tissues over a 72-hour period. This study highlights the method's potential for ecological research and understanding oxidative stress in aquatic environments .

Q & A

Basic Research Questions

Q. What standardized protocols exist for applying the MitoB method to quantify mitochondrial H₂O₂ in vivo?

The this compound method involves administering a mitochondria-targeted probe (this compound) that reacts with H₂O₂ to form MitoP. Key steps include:

  • Dosage optimization : Inject a standardized dose (e.g., 5 μM for cell cultures, 10 nmol/g for fish models) .
  • Exposure duration : 24–72 hours for temperate ectotherms; shorter durations (e.g., 12 hours) for endotherms due to faster excretion rates .
  • Validation : Use HPLC-MS to quantify MitoP/MitoB ratios. Ensure tissue-specific calibration (e.g., liver vs. pancreatic cells) .
  • Contamination control : Verify no cross-contamination between injected and non-injected subjects in shared environments .

Q. How do researchers validate the specificity of this compound for H₂O₂ in complex biological systems?

Methodological validation includes:

  • Negative controls : Use H₂O₂ scavengers (e.g., catalase) to confirm reduced MitoP formation .
  • Competitive assays : Compare this compound reactivity with alternative ROS probes (e.g., MitoSOX Red) to rule out interference from superoxide or peroxynitrite .
  • Tissue homogenization protocols : Centrifugation at 10,000×g to isolate mitochondrial fractions, minimizing cytoplasmic ROS interference .

Q. What are the critical parameters for reproducible this compound-based measurements across species?

  • Temperature dependency : Adjust exposure times for ectotherms (e.g., 12°C for trout) vs. endotherms (e.g., 37°C for mammals) .
  • Mass-normalized dosing : For field studies, use constant doses (not body mass-adjusted) to simplify logistics, but validate with post-hoc tissue concentration analyses .
  • Time-normalized ratios : Calculate MitoP/(this compound + MitoP) over fixed intervals (e.g., 24 hours) to account for excretion rate variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in MitoP/MitoB ratios when comparing in vitro vs. in vivo models?

  • Experimental design : Conduct parallel in vitro (e.g., INS-1E cells) and in vivo (e.g., zebrafish) assays under matched H₂O₂ induction conditions (e.g., 25 mM glucose) .
  • Data normalization : Use tissue-specific baseline ROS levels (e.g., pancreatic β-cells vs. hepatocytes) to contextualize ratios .
  • Mechanistic follow-up : Pair this compound data with functional assays (e.g., mitochondrial membrane potential via TMRE) to distinguish technical artifacts from biological variability .

Q. What statistical approaches are recommended for analyzing time-course this compound data in longitudinal studies?

  • Mixed-effects models : Account for individual variation in this compound excretion rates (random effects) while testing fixed effects like temperature or dose .
  • Time-series normalization : Use area-under-the-curve (AUC) analysis for MitoP accumulation, adjusting for nonlinear excretion kinetics .
  • Power analysis : For field studies, pre-determine sample sizes using pilot data on this compound detection limits (e.g., ≥5 fish per group to achieve 80% power) .

Q. How should researchers adjust this compound protocols for non-model organisms with unknown mitochondrial dynamics?

  • Stepwise validation :
    • Tissue pharmacokinetics : Measure this compound accumulation/excretion rates in pilot trials .
    • Dose-response curves : Test 3–5 doses to identify the linear range of MitoP formation .
    • Cross-species calibration : Compare this compound reactivity with phylogenetically related species with established protocols .
  • Ethical considerations : Adhere to institutional guidelines for novel species, including minimal invasive sampling (e.g., fin clips for fish) .

Q. Data Contradiction & Validation

Q. How to address discrepancies between this compound-derived H₂O₂ levels and indirect oxidative stress markers (e.g., lipid peroxidation)?

  • Triangulation : Combine this compound data with complementary assays (e.g., 8-OHdG for DNA damage, TBARS for lipid peroxidation) .
  • Temporal resolution : Align measurement windows (e.g., acute H₂O₂ spikes vs. chronic oxidative damage) to reconcile differences .
  • Mechanistic modeling : Use computational tools (e.g., Compartmental ROS Flux Models) to predict H₂O₂ contribution to downstream biomarkers .

Q. What steps ensure methodological transparency when publishing this compound studies?

  • Supporting information : Provide raw HPLC-MS chromatograms, calibration curves, and tissue-specific limit-of-detection values .
  • Replication guidelines : Detail injection techniques (e.g., intraperitoneal vs. intravenous), anesthesia protocols, and post-injection recovery times .
  • Data availability : Share deidentified datasets via repositories like Dryad, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBJDFSRFHSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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